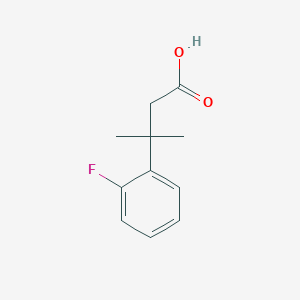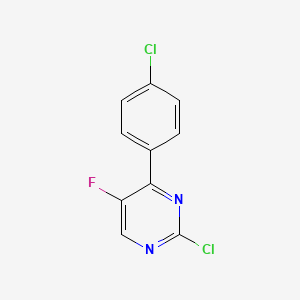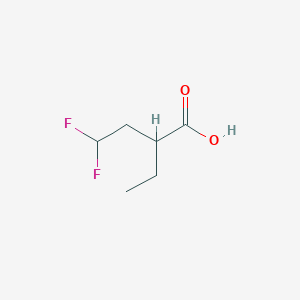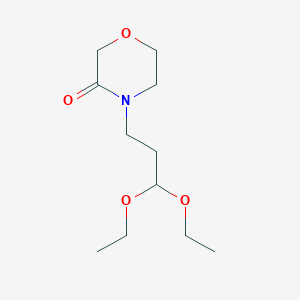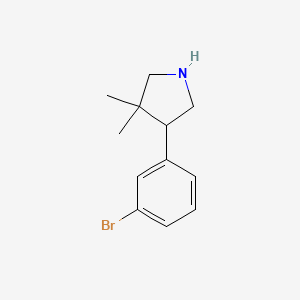
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
説明
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine (4-BP-DMP) is a novel compound that has been used in a variety of scientific research applications. It is a compound of the pyrrolidine family, and its structure consists of a three-membered ring with two methyl groups and a bromine atom attached to a phenyl ring. 4-BP-DMP has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery.
科学的研究の応用
Application 1: Biological Activities on Rainbow Trout Alevins
- Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
- Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .
Application 2: Anticancer Activity
- Summary of Application : A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, similar to the compound you mentioned, and their anticancer activity .
- Methods of Application : The study involved the synthesis of the analogs and their testing against nine panels of 58 cancer cell lines at a concentration of 10^-5 M .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
Application 3: Radiosynthesis of Fluorine-18 Labeled Compounds
- Summary of Application : This study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification .
- Methods of Application : The study involved the synthesis of the compound and its purification using a Sep-Pak column. The compound was then used for PET imaging .
- Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
Application 4: Neurotoxic Potentials on Rainbow Trout Alevins
- Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
- Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .
Application 5: Radiosynthesis of Fluorine-18 Labeled Compounds
- Summary of Application : This study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification .
- Methods of Application : The study involved the synthesis of the compound and its purification using a Sep-Pak column. The compound was then used for PET imaging .
- Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
Application 6: Neurotoxic Potentials on Rainbow Trout Alevins
- Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
- Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .
特性
IUPAC Name |
4-(3-bromophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJESQAWIGWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



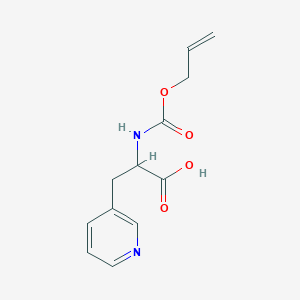
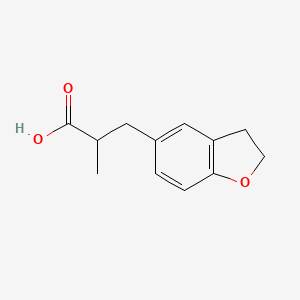
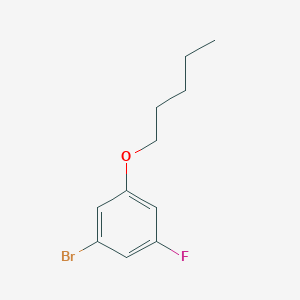
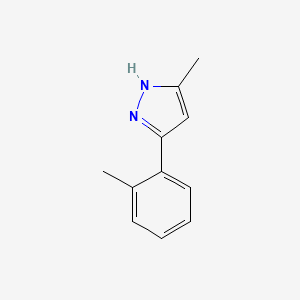
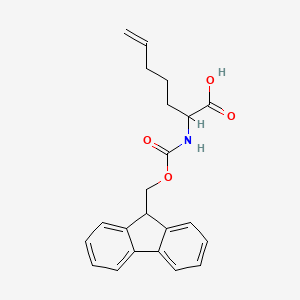
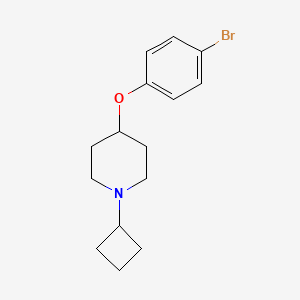
![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
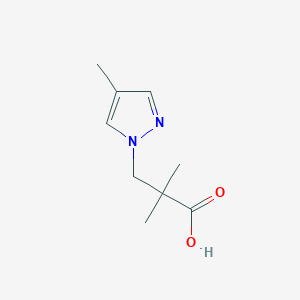
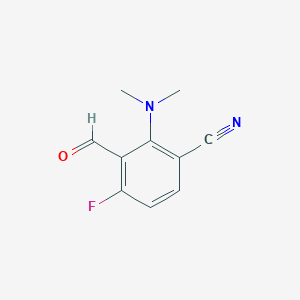
![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
